Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†

MedChemComm Pub Date: 2012-09-18 DOI: 10.1039/C2MD20227A

Abstract

Aminocyclitols have been recognized as α-glucosidase inhibitors due to their close structural relationship with sugar. The inhibitory effect can be improved by modifying the cyclic core and N-substituted moiety. In the present investigation, a series of new N-alkyl and N-acyl aminoquercitols have been synthesized using a natural chiral building block, (+)-proto-quercitol, and evaluated for α-glucosidase inhibition. N-Alkyl aminoquercitols encompassing medium alkyl chains (hexyl to decyl chains) showed highly improved inhibition against rat intestinal maltase, 3–6 fold more potent than antidiabetic drug acarbose. Kinetic study of potent N-substituted aminoquercitols indicated that they retarded maltase function in a competitive manner.

Graphical abstract: Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity
Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
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